3-Deaza-2'-deoxyadenosine
Overview
Description
3-Deaza-2’-deoxyadenosine is a nucleoside analog synthesized from 2’-deoxyadenosine . It strongly inhibits lymphocyte-mediated cytolysis with low cytotoxicity when applied at 100 μM . This nucleoside can also be used to evaluate the role of the adenine N3 nitrogen in DNA structure and function .
Synthesis Analysis
Pyrene-labeled 3-deaza-2’-deoxyadenosine comprising a non-π-conjugated linker py3zA was synthesized and its photophysical properties were investigated . Oligodeoxynucleotide (ODN) probes containing py3zA exhibited remarkable fluorescence quenching only when the opposite base of the complementary strand was the perfectly matched thymine .Molecular Structure Analysis
The molecular formula of 3-Deaza-2’-deoxyadenosine is C11H14N4O3 . Its average mass is 250.254 Da and its monoisotopic mass is 250.106583 Da .Chemical Reactions Analysis
3-Deaza-2’-deoxyadenosine inhibits RNA synthesis by binding to ribose fragments of ribonucleotides, thereby preventing the formation of enzyme-substrate complexes, and preventing chain elongation . It can also inhibit DNA synthesis by binding deoxyribose fragments of DNA and preventing DNA polymerase from adding nucleotides to the growth chain .Physical And Chemical Properties Analysis
3-Deaza-2’-deoxyadenosine is a crystalline solid . It is soluble in DMF (5 mg/ml), DMSO (20 mg/ml), and PBS (pH 7.2, 10 mg/ml) . Its λmax is 212, 266 nm .Scientific Research Applications
Photocleavable 2'-Deoxyadenosine Mimic
3-Deaza-2'-deoxyadenosine (3-NidA) has been used to create photocleavable 2'-deoxyadenosine mimics. It shows high efficiency in photocleavage of both single and double-stranded DNA, making it a useful tool in molecular biology and genetic engineering (Crey-Desbiolles et al., 2004).
Synthesis Techniques
Innovative synthesis techniques have been developed for 3-deaza-3-nitro-2'-deoxyadenosine, highlighting its versatility and applicability in various scientific research domains (Crey-Desbiolles & Kotera, 2006).
Fluorescent Nucleoside Development
Researchers have developed an environmentally sensitive fluorescent nucleoside containing a 3-deazaadenine skeleton, which is used to distinguish thymine in DNA minor grooves. This advancement is significant in DNA sequencing and structural analysis (Suzuki et al., 2014).
DNA Duplex Stability
Studies on 5-chloro-2'-deoxyuridine and 7-deaza-2'-deoxyadenosine have demonstrated their successful use in stable duplex formation, contributing to advancements in DNA polymerase synthesis and genome modification (Eremeeva et al., 2016).
Base Pairing and DNA Synthesis
The synthesis of 7-deaza-2,8-diaza-2'-deoxyadenosine and its incorporation in DNA provides insights into base pairing mechanisms, demonstrating its potential in modifying DNA structures for various research applications (Seela et al., 2004).
Mechanism of Action
Target of Action
The primary target of 3-Deaza-2’-deoxyadenosine is the IAG-nucleoside hydrolase in Trypanosoma vivax . This enzyme plays a crucial role in the survival and proliferation of this parasitic protozoan .
Mode of Action
3-Deaza-2’-deoxyadenosine is a nucleoside analog that inhibits RNA synthesis by binding to ribose fragments of ribonucleotides . This prevents the formation of enzyme-substrate complexes, thereby inhibiting chain elongation . It can also inhibit DNA synthesis by binding deoxyribose fragments of DNA and preventing DNA polymerase from adding nucleotides to the growth chain .
Biochemical Pathways
The compound affects the biochemical pathways involved in RNA and DNA synthesis . By inhibiting these pathways, it disrupts the normal functioning of the cells, leading to a halt in their growth and proliferation .
Pharmacokinetics
Its ability to inhibit rna and dna synthesis suggests that it may have good bioavailability and can effectively reach its target sites .
Result of Action
The result of 3-Deaza-2’-deoxyadenosine’s action is the inhibition of RNA and DNA synthesis, which leads to a halt in cell growth and proliferation . This makes it a potential candidate for antiviral and anticancer therapies .
Action Environment
The action of 3-Deaza-2’-deoxyadenosine can be influenced by various environmental factors. For instance, the compound’s fluorescence quenching properties are affected by the base of the complementary strand in the DNA . Specifically, oligodeoxynucleotide probes containing 3-Deaza-2’-deoxyadenosine exhibited remarkable fluorescence quenching only when the opposite base of the complementary strand was the perfectly matched thymine .
Safety and Hazards
Future Directions
3-Deaza-2’-deoxyadenosine can be used to evaluate the role of the adenine N3 nitrogen in DNA structure and function . It can also be used in fluorescence quenching-based ODN probes for single nucleotide polymorphism (SNP) genotyping and for the identification of target genes and structural studies of nucleic acids .
Biochemical Analysis
Biochemical Properties
3-Deaza-2’-deoxyadenosine interacts with various enzymes and proteins. For instance, it has been shown to interact with ADARs (adenosine deaminases acting on RNA), which are enzymes that catalyze adenosine deamination within duplex RNA . The compound has also been used to evaluate the role of the adenine N3 nitrogen in DNA structure and function .
Cellular Effects
In cellular processes, 3-Deaza-2’-deoxyadenosine has been found to influence cell function. It strongly inhibits lymphocyte-mediated cytolysis with low cytotoxicity when applied at 100 μM . This suggests that it may have a significant impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-Deaza-2’-deoxyadenosine exerts its effects through various mechanisms. For instance, it has been shown to induce DNA backbone breakage upon irradiation . It also enhances the editing efficiency of ADARs, suggesting the formation of a G syn:AH + anti pair .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-Deaza-2’-deoxyadenosine can change. For example, it has been shown to display increased editing efficiency over time when used in duplexes with 2’-deoxyadenosine .
properties
IUPAC Name |
(2R,3S,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c12-11-10-6(1-2-13-11)15(5-14-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13)/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQPIRJQPAVGJL-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2C=CN=C3N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=CN=C3N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229178 | |
Record name | 3-Deaza-2'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78582-17-9 | |
Record name | 3-Deaza-2'-deoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078582179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Deaza-2'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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